5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane
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Overview
Description
5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane is a complex organosilicon compound It features a cyclohexyl group attached to a silicon-oxygen-silicon (Si-O-Si) backbone, with ethyl groups providing additional steric bulk
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane typically involves the hydrosilylation of aliphatic and aromatic carboxylic acids. This reaction is catalyzed by boron-based catalysts such as tris(pentafluorophenyl)borane (B(C6F5)3), which operates under mild conditions. The reaction favors bulky tertiary silanes to selectively produce disilyl acetals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane undergoes several types of chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert siloxanes back to silanes.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts like platinum or palladium complexes.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various alkyl or aryl-substituted silanes.
Scientific Research Applications
5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism by which 5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The Si-O-Si backbone allows for flexible binding to various substrates, facilitating catalytic and inhibitory activities. The cyclohexyl and ethyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-Dodecyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane: Similar structure but with a dodecyl group instead of a cyclohexyl group.
3,3,7,7-Tetraethyl-4,6-dioxa-3,7-distanna-5-thia-nonane: Contains tin (Sn) atoms instead of silicon (Si) atoms.
Uniqueness
5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
530113-81-6 |
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Molecular Formula |
C19H42O2Si2 |
Molecular Weight |
358.7 g/mol |
IUPAC Name |
[cyclohexyl(triethylsilyloxy)methoxy]-triethylsilane |
InChI |
InChI=1S/C19H42O2Si2/c1-7-22(8-2,9-3)20-19(18-16-14-13-15-17-18)21-23(10-4,11-5)12-6/h18-19H,7-17H2,1-6H3 |
InChI Key |
VRAIDGLXBCSFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C1CCCCC1)O[Si](CC)(CC)CC |
Origin of Product |
United States |
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